

A Comparative Review of (+)-Norfenfluramine Pharmacokinetics Across Species

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Compound of Interest

Compound Name: (+)-Norfenfluramine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of (+)-norfenfluramine, the active metabolite of dexfenfluramine, across various preclinical species and humans. Understanding the species-specific differences in absorption, distribution, metabolism, and excretion is crucial for the translation of nonclinical safety and efficacy data to human clinical trials. The information presented herein is intended to support researchers and drug development professionals in designing and interpreting pharmacokinetic and pharmacodynamic studies.

Executive Summary

(+)-Norfenfluramine is the primary active metabolite of dexfenfluramine, a serotonergic agent. The pharmacokinetic profile of (+)-norfenfluramine exhibits considerable variability across different species. This guide summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and provides a visual representation of the metabolic pathway from its parent compound.

Data Presentation: Pharmacokinetic Parameters of (+)-Norfenfluramine

The following tables summarize the key pharmacokinetic parameters of (+)-norfenfluramine in humans, non-human primates (baboon, rhesus monkey, cynomolgus monkey), and rats. Data

for mice and dogs are limited in the publicly available literature, with most studies focusing on the parent drug, fenfluramine.

Table 1: Plasma Pharmacokinetics of (+)-Norfenfluramine in Humans Following Oral Administration of Dexfenfluramine

Parameter	Value	Reference
Dose (Dexfenfluramine HCl)	30 mg	[1]
Cmax (ng/mL)	8 - 10	[1]
Tmax (hr)	4 - 6	[1]
T1/2 (hr)	Not Determined	[1]

Note: The half-life of the metabolite could not be assessed due to insufficient data on the terminal phase of the concentration-time curve.[1]

Table 2: Plasma Pharmacokinetics of (+)-Norfenfluramine in Non-Human Primates Following Oral Administration of Dexfenfluramine Hydrochloride (2 mg/kg)[2]

Species	Cmax (ng/mL)	T1/2 (hr)	AUC (ng·hr/mL)
Baboon	52 - 97	~2-3	Data Not Available
Rhesus Monkey	52 - 97	~11	Data Not Available
Cynomolgus Monkey	52 - 97	~22	Data Not Available

Note: The Cmax values are presented as a range across the three primate species. The half-life of the parent drug, dexfenfluramine, was reported to be between 2 to 3 hours in baboons and rhesus monkeys, and 6 hours in cynomolgus monkeys.[2]

Table 3: Plasma and Brain Pharmacokinetics of d-Norfenfluramine in Rats Following Intraperitoneal Administration (1 mg/kg)[3]

Matrix	Cmax (ng/mL or ng/g)	Tmax (hr)	T1/2 (hr)	AUC (µg·h/g or µg·h/mL)
Plasma	~100	~0.5	4.95	0.48
Brain	~1700	~0.5	4.95	13.1

Note: Higher doses of d-norfenfluramine were found to be severely toxic in rats.[\[3\]](#) Brain concentrations of norfenfluramine are significantly higher than plasma concentrations, indicating extensive brain penetration.[\[3\]](#)

Table 4: Comparative Plasma Metabolic Ratios of Norfenfluramine to Fenfluramine Following Oral Administration of Racemic Fenfluramine (1 mg/kg)[\[4\]](#)

Species	Metabolic Ratio (Norfenfluramine/Fenfluramine)
Rat	>>
Dog	>
Mouse	=
Human	=

Note: This table indicates the relative extent of metabolism of fenfluramine to norfenfluramine across species, with rats showing the highest conversion.[\[4\]](#)

Experimental Protocols

The data presented in this guide were generated using various experimental designs and analytical methodologies. Below are generalized protocols based on the available literature.

Animal Studies

- Species: Male Sprague-Dawley rats, male Beagle dogs, male and female cynomolgus monkeys, rhesus monkeys, and baboons.

- Administration: For oral administration studies, dfenfenfluramine hydrochloride was typically administered via oral gavage.[2] For intraperitoneal administration in rats, d-norfenfluramine was injected directly.[3]
- Dosing: Doses varied between studies, for example, 2 mg/kg of dfenfenfluramine hydrochloride was administered orally to non-human primates.[2] In rats, a 1 mg/kg intraperitoneal dose of d-norfenfluramine was used.[3]
- Sample Collection: Blood samples were collected at various time points post-dose from a suitable vein (e.g., cephalic or saphenous vein). Plasma was separated by centrifugation and stored frozen until analysis. In some rodent studies, brain tissue was also collected for analysis.

Human Studies

- Subjects: Healthy adult volunteers.
- Administration: Dfenfenfluramine hydrochloride was administered orally as capsules.
- Dosing: A single oral dose of 30 mg of dfenfenfluramine hydrochloride was administered.[1]
- Sample Collection: Blood samples were collected at predetermined time points after drug administration. Plasma was harvested and stored frozen prior to analysis.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common method for the quantification of norfenfluramine in biological matrices is LC-MS/MS.

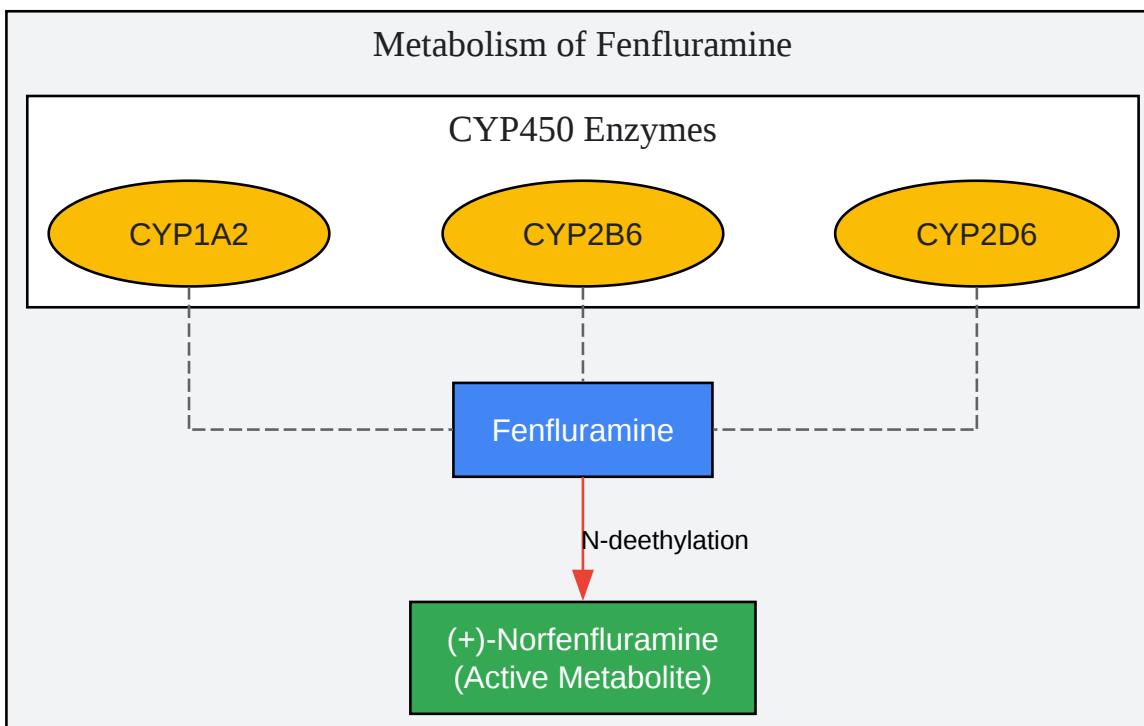
- Sample Preparation:
 - Protein Precipitation: A common first step is to precipitate proteins in the plasma sample by adding a solvent such as acetonitrile.
 - Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Further purification can be achieved by liquid-liquid extraction with an appropriate organic solvent or by using a solid-

phase extraction cartridge to isolate the analyte of interest and remove interfering substances.

- Reconstitution: The extracted sample is then typically evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
- Chromatography:
 - Column: A reverse-phase C18 column is often used for separation.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
 - Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of norfenfluramine and an internal standard.

Mandatory Visualization

Metabolic Pathway of Fenfluramine to Norfenfluramine



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Caption: Metabolic conversion of Fenfluramine to (+)-Norfenfluramine by Cytochrome P450 enzymes.

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